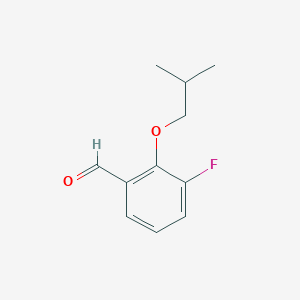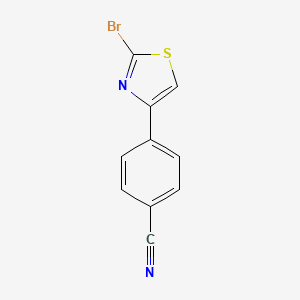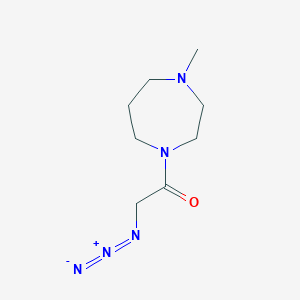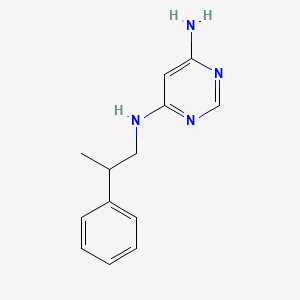![molecular formula C9H18N2 B1475249 8-Aminoethyl-3-azabicyclo[3.2.1]octane CAS No. 1341038-78-5](/img/structure/B1475249.png)
8-Aminoethyl-3-azabicyclo[3.2.1]octane
Overview
Description
8-Aminoethyl-3-azabicyclo[321]octane is a bicyclic amine that belongs to the family of tropane alkaloids This compound is characterized by its unique bicyclic structure, which consists of a nitrogen-containing six-membered ring fused to a cyclopentane ring
Mechanism of Action
Target of Action
The 8-Aminoethyl-3-azabicyclo[3.2.1]octane, also known as 2-(3-azabicyclo[3.2.1]octan-8-yl)ethanamine, is a compound that is structurally related to the family of tropane alkaloids . Tropane alkaloids are known for their wide array of biological activities . The primary targets of these compounds are often neuronal receptors, such as the α4β2 neuronal nicotinic acetylcholine receptor .
Mode of Action
The exact mode of action of 8-Aminoethyl-3-azabicyclo[32Similar compounds in the tropane alkaloid family are known to interact with their targets by binding to the receptor sites, thereby modulating the activity of these receptors .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those involved in neuronal signaling, given its structural similarity to tropane alkaloids . These compounds can affect the release, reuptake, and degradation of neurotransmitters, thereby influencing neuronal communication .
Pharmacokinetics
The pharmacokinetic properties of 8-Aminoethyl-3-azabicyclo[32Similar compounds in the tropane alkaloid family are known to be well-absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific neuronal receptors it targets. For instance, if it targets the α4β2 neuronal nicotinic acetylcholine receptor, it could potentially modulate neuronal excitability and synaptic transmission .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Aminoethyl-3-azabicyclo[3.2.1]octane typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common approach is the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Another method involves the desymmetrization process starting from achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of stereoselective synthesis and desymmetrization processes are likely to be applied on a larger scale to achieve the desired compound with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
8-Aminoethyl-3-azabicyclo[3.2.1]octane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The aminoethyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amines, and substituted derivatives of this compound.
Scientific Research Applications
8-Aminoethyl-3-azabicyclo[3.2.1]octane has a wide range of scientific research applications:
Biology: The compound is used in the study of biological systems due to its structural similarity to naturally occurring alkaloids.
Industry: The compound’s unique structure makes it valuable in the development of new materials and catalysts.
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing bicyclic compound with significant potential in drug discovery.
Tropane Alkaloids: A family of compounds with a similar bicyclic structure, known for their biological activities.
Uniqueness
8-Aminoethyl-3-azabicyclo[321]octane is unique due to the presence of the aminoethyl group at the 8-position, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-(3-azabicyclo[3.2.1]octan-8-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c10-4-3-9-7-1-2-8(9)6-11-5-7/h7-9,11H,1-6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLIBDVLYDJRCMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC1C2CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(1-Butoxyvinyl)[1,5]naphthyridin-2-yl methyl ether](/img/structure/B1475167.png)
![Phenyl 1-[3-fluoro-4-(trifluoromethyl)benzyl]-4-piperidinylcarbamate](/img/structure/B1475168.png)
![(4,6-Dichloro-5-pyrimidinyl){1-methyl-5-[4-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}methanol](/img/structure/B1475172.png)
![Ethyl 2-{1-[5-(ethoxycarbonyl)-3-methyl-1H-indol-2-yl]propyl}-3-methyl-1H-indole-5-carboxylate](/img/structure/B1475173.png)
![7-Chloro-2-isobutyl[1,3]oxazolo[5,4-d]pyrimidine](/img/structure/B1475174.png)


![2-{1-[2-(tert-butoxy)ethyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1475180.png)
![(2E)-4-[3-(hydroxymethyl)pyrrolidin-1-yl]-4-oxobut-2-enoic acid](/img/structure/B1475181.png)





